molecular formula C21H21N5 B3922528 5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole

5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole

Cat. No. B3922528
M. Wt: 343.4 g/mol
InChI Key: ISXFDYBANWLXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole, also known as BI-6, is a biologically active compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of biimidazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to have antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified by standard methods. In addition, this compound has been found to be non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in some applications.

Future Directions

There are several future directions for the study of 5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole. First, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Second, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of inflammatory diseases and cancer. Third, the pharmacokinetics and toxicity of this compound should be evaluated in preclinical studies to determine its suitability for clinical development. Finally, the development of more soluble derivatives of this compound may enhance its bioavailability and improve its therapeutic potential.

Scientific Research Applications

5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been shown to have antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus.

properties

IUPAC Name

3-[3-[5-(5-methyl-1H-imidazol-4-yl)-4-phenylimidazol-1-yl]propyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-16-19(24-14-23-16)21-20(18-9-3-2-4-10-18)25-15-26(21)12-6-8-17-7-5-11-22-13-17/h2-5,7,9-11,13-15H,6,8,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXFDYBANWLXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=C(N=CN2CCCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Reactant of Route 2
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Reactant of Route 3
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Reactant of Route 4
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Reactant of Route 5
Reactant of Route 5
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Reactant of Route 6
Reactant of Route 6
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole

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